2,4,5-Trichlorbiphenyl

Übersicht

Beschreibung

2,4,5-Trichlorobiphenyl (PCB) is a type of polychlorinated biphenyl, a class of organic compounds that have been widely used in industrial applications due to their chemical stability and insulating properties. PCBs are known for their environmental persistence and potential health risks, leading to their eventual ban in many countries. Although the provided papers do not directly discuss 2,4,5-Trichlorobiphenyl, they do provide insights into the chemistry of related chlorobiphenyls, which can be extrapolated to understand the properties and reactions of 2,4,5-Trichlorobiphenyl.

Synthesis Analysis

The synthesis of chlorobiphenyls often involves nucleophilic substitution reactions. For example, the synthesis of a tritium-labelled chlorobiphenyl derivative is described, where sequential nucleophilic substitutions were performed on hexachlorobiphenyl to introduce methylthio and methylsulphonyl groups . This method could potentially be adapted for the synthesis of 2,4,5-Trichlorobiphenyl by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

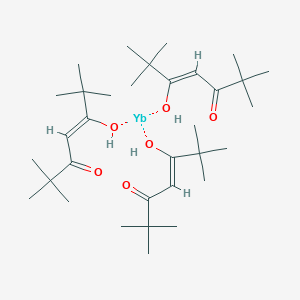

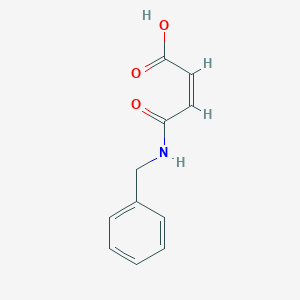

The molecular structure of chlorobiphenyls is characterized by two phenyl rings connected by a single bond, with chlorine atoms substituted at various positions. The presence of chlorine atoms influences the electronic distribution and steric hindrance within the molecule. For instance, an X-ray structural analysis of a related chlorophenyl methyl radical revealed a propeller-like conformation due to the twisted phenyl rings . This information helps in understanding the three-dimensional structure of 2,4,5-Trichlorobiphenyl, which is likely to exhibit similar conformational characteristics due to the presence of chlorine substituents.

Chemical Reactions Analysis

Chlorobiphenyls can undergo various chemical reactions, including dechlorination under certain conditions. A study on the dechlorination of 2,4,6-Trichlorobiphenyl in neutral and alkaline alcoholic solutions showed that dechlorination predominantly occurs at the 2-position in neutral solutions, while competitive elimination between ortho and para chlorine atoms was observed in the presence of alkali . These findings suggest that 2,4,5-Trichlorobiphenyl may also undergo dechlorination, with the position of chlorine atoms affecting the reactivity and selectivity of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobiphenyls are influenced by the number and position of chlorine atoms. The electronic effects of the phenyl group and the steric hindrance caused by chlorine substituents affect properties such as solubility, boiling point, and reactivity. For example, the reduction potential of chlorobiphenyls has been correlated with their reactivity in dechlorination reactions . Although specific properties of 2,4,5-Trichlorobiphenyl are not discussed in the provided papers, the general trends observed in related compounds can be used to infer its behavior.

Wissenschaftliche Forschungsanwendungen

Elektrokatalytische Dechlorierung

Elektrokatalytische Dechlorierung: ist ein Prozess, bei dem 2,4,5-Trichlorbiphenyl als Modellverbindung verwendet wird, um den Abbau von PCB zu untersuchen . Forscher haben palladiumbeladene Kohlenstoffnanoröhren verwendet, um die Dechlorierungseffizienz zu verbessern und in 6 Stunden eine Effizienz von bis zu 90 % zu erreichen. Diese Anwendung ist entscheidend für das Verständnis der Sanierung von mit PCB kontaminierten Umgebungen.

Umweltverteilung und -freisetzung

Studien zur Verteilung und Freisetzung von this compound in Eis haben Einblicke in das Verhalten persistenter organischer Schadstoffe (POP) in kalten Umgebungen geliefert . Diese Forschung ist bedeutsam für die Vorhersage der Umweltauswirkungen von PCB in Polarregionen und während der Eis-Schmelzperioden.

Transformation und Metabolismus

Die Transformation hydroxylierter Derivate von this compound wurde untersucht, um die Stoffwechselwege und möglichen toxischen Wirkungen von PCB in lebenden Organismen zu verstehen . Diese Anwendung ist entscheidend für toxikologische Studien und Risikobewertungen von PCB-Exposition.

Dechlorierung bei der Bodensanierung

Automatische pH-Kontrollsysteme: wurden entwickelt, um die Dechlorierung von PCB zu verbessern, die aus dem Boden extrahiert wurden . Diese Technik ist besonders nützlich bei der Sanierung kontaminierter Böden, wodurch sie für die landwirtschaftliche Nutzung sicherer wird und das Risiko der Exposition von Menschen verringert wird.

Regulierung der circadianen Uhr

In der medizinischen Forschung wurde this compound als Verbindung identifiziert, die die circadiane Uhr regulieren kann, indem sie die Expression von zentralen circadianen Komponenten hemmt . Diese Anwendung hat Auswirkungen auf das Verständnis, wie Umweltgifte biologische Rhythmen beeinflussen können.

Analytische und industrielle Anwendungen

This compound wird als analytischer Standard in verschiedenen chemischen Analysen verwendet, um die Genauigkeit und Präzision von PCB-Messungen in Umweltproben zu gewährleisten . Diese Anwendung ist essenziell für die Überwachung und das Management der PCB-Verschmutzung.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2,4,5-Trichlorobiphenyl is the aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Result of Action

The result of 2,4,5-Trichlorobiphenyl’s action is the disruption of normal cell function through the alteration of gene transcription . This can lead to harmful health effects, particularly due to its potential to bioaccumulate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Trichlorobiphenyl. For instance, it was manufactured as commercial mixtures but was banned in the 1970s because it was found to bioaccumulate and cause harmful health effects . . This persistence in the environment can lead to ongoing exposure and potential health risks.

Eigenschaften

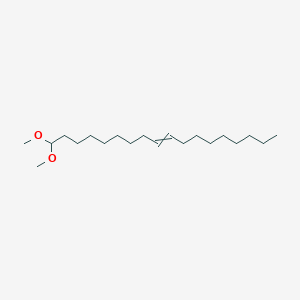

IUPAC Name |

1,2,4-trichloro-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVIKVCCUATMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073405 | |

| Record name | 2,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15862-07-4 | |

| Record name | 2,4,5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V66M3S37YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the downstream effects of 2,4,5-Trichlorobiphenyl exposure on tomato seedlings?

A: Research indicates that 2,4,5-Trichlorobiphenyl application on tomato seedlings can lead to oxidative stress. This is characterized by a decrease in biomass and superoxide radical production, alongside an increase in hydrogen peroxide production and lipid peroxidation (indicated by malondialdehyde formation). [] Additionally, the activity of antioxidant enzymes like superoxide dismutase (SOD), ascorbate peroxidase (APX), and guaiacol peroxidase (GPX) is elevated, with specific isozymes of SOD, peroxidase, and APX showing selective increases. [] These findings suggest that the observed reduction in seedling growth upon 2,4,5-Trichlorobiphenyl exposure might be linked to oxidative stress and the altered expression of antioxidant enzymes. []

Q2: What is the molecular formula and weight of 2,4,5-Trichlorobiphenyl?

A: 2,4,5-Trichlorobiphenyl has the molecular formula C12H7Cl3 and a molecular weight of 257.55 g/mol. []

Q3: Can you elaborate on the degradation of 2,4,5-Trichlorobiphenyl using a microwave-assisted base-catalyzed decomposition (MA-BCD) process?

A: The MA-BCD process has proven effective in degrading 2,4,5-Trichlorobiphenyl. [] This method utilizes microwave irradiation in conjunction with traditional base-catalyzed decomposition. [] In this process, sodium hypophosphite (NaH2PO2) acts as a hydrogen donor, while granular activated carbon (GAC), zerovalent iron powder, copper powder, and Pd/C catalyst can be used as catalysts and microwave absorbents. [] The degradation primarily occurs through dechlorination, with biphenyl identified as the main product. [] The efficiency of this process is significantly influenced by factors like microwave power level, the presence of NaOH, and the type of catalyst used. []

Q4: How does palladium modification enhance the electrocatalytic hydrodechlorination (ECH) of 2,4,5-Trichlorobiphenyl?

A: Palladium-modified nickel foam electrodes exhibit high efficiency in the ECH of 2,4,5-Trichlorobiphenyl. [] This enhanced efficiency stems from the unique properties of the Pd/Ni foam cathode, where highly active hydrogen atoms generated on polarized Pd particles are proposed to spill over to less polarized Pd particles. [] This spillover effect increases the available surface area for reaction, allowing for efficient hydrodechlorination of 2,4,5-Trichlorobiphenyl adsorbed on the electrode surface. []

Q5: How effective are single-walled carbon nanotubes (SWCNTs) decorated with mono-6-deoxy-6-(p-aminophenylamino)-β-cyclodextrin (PCD) in sensing 2,4,5-Trichlorobiphenyl?

A: Hybridized SWCNTs decorated with PCD (SWCNT–PCD) demonstrate promising potential for sensing persistent organic pollutants like 2,4,5-Trichlorobiphenyl. [] The sensing mechanism relies on the formation of an inclusion complex between the SWCNT–PCD hybrid and the pollutant molecule. [] This interaction leads to a change in the electrical conductance of the SWCNT–PCD hybrid, which can be measured to detect the presence and concentration of the pollutant. []

Q6: Can the concept of concentration addition (CA) predict the combined estrogenic effects of 2,4,5-Trichlorobiphenyl in mixtures with other xenoestrogens?

A: Studies have shown that the CA concept can effectively describe the combined estrogenic effects of 2,4,5-Trichlorobiphenyl when present in mixtures with other xenoestrogens. [] This suggests that these compounds act through similar mechanisms to elicit their estrogenic effects. [] Furthermore, sample preparation methods utilizing accelerated solvent extraction (ASE) and gel permeation chromatography (GPC) have been validated for analyzing these mixtures, demonstrating good recovery of biological response and additive behavior of the xenoestrogens. []

Q7: How does temperature impact the transport of 2,4,5-Trichlorobiphenyl in anaerobic sediment?

A: Temperature significantly influences the transport of 2,4,5-Trichlorobiphenyl in anaerobic sediment. [] Elevated temperatures generally lead to increased microbial activity, particularly gas bubble generation, which enhances the transport of 2,4,5-Trichlorobiphenyl from sediment to the water column. [] This phenomenon is particularly relevant in understanding the fluctuating levels of 2,4,5-Trichlorobiphenyl in contaminated rivers, especially during warmer months. []

Q8: What is the aqueous solubility of 2,4,5-Trichlorobiphenyl and how does it change with temperature?

A: The aqueous solubility of 2,4,5-Trichlorobiphenyl, like other chlorobenzenes and polychlorinated biphenyls, increases with increasing temperature. [] This positive correlation between temperature and solubility can be attributed to the endothermic nature of the dissolution process. [] Therefore, understanding the temperature dependence of aqueous solubility is crucial in predicting the fate and transport of 2,4,5-Trichlorobiphenyl in the environment. []

Q9: How do particulates in water affect the sonochemical degradation of 2,4,5-Trichlorobiphenyl?

A: The presence of particulates in water can inhibit the sonochemical degradation of 2,4,5-Trichlorobiphenyl. [] This inhibition primarily occurs when the compound adsorbs onto the particulate surface, hindering its interaction with cavitation bubbles generated during sonication. [] The extent of inhibition depends on factors like particulate type, size, concentration, and the sorption affinity of 2,4,5-Trichlorobiphenyl to the particulate. []

Q10: What are the differences in 2,4,5-Trichlorobiphenyl dechlorination patterns observed in sediment microcosms from the Grasse River and the Upper Hudson River?

A: Sediment microcosms from the Grasse River and the Upper Hudson River exhibit distinct 2,4,5-Trichlorobiphenyl dechlorination patterns. [] Hudson River microcosms displayed rapid dechlorination of 2,4,5-Trichlorobiphenyl to 2-chlorobiphenyl (BZ1) with minimal gas production. [] In contrast, Grasse River microcosms showed a longer lag period for dechlorination, accompanied by significant methane and CO2 production. [] These differences highlight the influence of varying geochemical conditions and microbial communities on the biotransformation of 2,4,5-Trichlorobiphenyl in different river sediments. []

Q11: How do aligned carbon nanotubes electrodes deposited with palladium nanoparticles contribute to the electrocatalytic dechlorination of 2,4,5-Trichlorobiphenyl?

A: Aligned carbon nanotubes electrodes with palladium nanoparticles demonstrate promising results in the electrocatalytic dechlorination of 2,4,5-Trichlorobiphenyl. [] This approach utilizes the high surface area and excellent electrocatalytic properties of palladium nanoparticles, further enhanced by their deposition on aligned carbon nanotubes. [] This combination facilitates electron transfer and promotes the dechlorination reaction, offering a potentially efficient method for removing 2,4,5-Trichlorobiphenyl from contaminated environments. []

Q12: Can marine-derived mesophotic fungi contribute to the biodegradation of 2,4,5-Trichlorobiphenyl?

A: Recent research suggests that marine-derived mesophotic fungi hold potential for the biodegradation of 2,4,5-Trichlorobiphenyl. [] These fungi, adapted to low-light conditions, often exhibit unique metabolic pathways that enable them to degrade various pollutants. [] Further investigation into their specific enzymatic mechanisms and degradation pathways could reveal their potential application in bioremediation strategies for 2,4,5-Trichlorobiphenyl. []

Q13: How does exposure to 2,4,5-Trichlorobiphenyl impact chitobiase activity in the fiddler crab, Uca pugilator?

A: Exposure to 2,4,5-Trichlorobiphenyl can affect the activity of chitobiase, a crucial enzyme involved in chitin degradation, in the fiddler crab, Uca pugilator. [] Chitin is a major component of the crab's exoskeleton and digestive system; therefore, alterations in chitobiase activity due to 2,4,5-Trichlorobiphenyl exposure can have significant implications for the crab's growth, development, and overall health. []

Q14: Is granular activated carbon (GAC) effective in treating 2,4,5-Trichlorobiphenyl in simulated soil-washing solutions?

A: Research indicates that GAC adsorption, coupled with microwave regeneration, can effectively treat 2,4,5-Trichlorobiphenyl in simulated soil-washing solutions. [] This approach utilizes the high adsorption capacity of GAC for 2,4,5-Trichlorobiphenyl, removing it from the solution. [] The subsequent microwave regeneration step allows for the recovery of the GAC and further concentration of the pollutant, making this a potentially sustainable and efficient remediation strategy. []

Q15: Can activated carbon catalyze the dechlorination of 2,4,5-Trichlorobiphenyl?

A: Studies have demonstrated that activated carbon can act as a catalyst in the dechlorination of 2,4,5-Trichlorobiphenyl. [] Under specific conditions, activated carbon can facilitate the removal of chlorine atoms from 2,4,5-Trichlorobiphenyl, leading to the formation of less chlorinated products. [] This catalytic activity is attributed to the unique surface properties of activated carbon, which can promote electron transfer reactions. []

Q16: What is the dihedral angle between the benzene rings in the structure of 2,4,5-Trichlorobiphenyl?

A: The dihedral angle between the two benzene rings in the 2,4,5-Trichlorobiphenyl molecule is 47.25°. [] This non-planar conformation arises from the steric hindrance caused by the chlorine atoms at the ortho positions, influencing the molecule's overall shape and potential interactions with other molecules. []

Q17: How does ice affect the distribution and release of 2,4,5-Trichlorobiphenyl?

A: Research focusing on the distribution and release of 2,4,5-Trichlorobiphenyl in ice is crucial for understanding its fate in cold environments. [] Factors such as ice formation rate, crystal structure, and the presence of other impurities can influence the partitioning and subsequent release of 2,4,5-Trichlorobiphenyl from melting ice, potentially impacting its bioavailability and transport in ecosystems. []

Q18: Can carbon materials catalyze the dechlorination of PCBs under mild conditions?

A: Emerging research highlights the potential of carbon materials as catalysts for dechlorinating PCBs, including 2,4,5-Trichlorobiphenyl, under mild reaction conditions. [] This approach offers a promising alternative to conventional methods that often require harsh conditions. [] Further exploration of carbon material properties and optimization of reaction parameters could lead to the development of efficient and environmentally friendly remediation technologies. []

Q19: How effective are highly stable palladium-loaded TiO2 nanotube array electrodes for the electrocatalytic hydrodehalogenation of polychlorinated biphenyls?

A: Highly stable palladium-loaded TiO2 nanotube array electrodes have shown remarkable effectiveness in the electrocatalytic hydrodehalogenation of polychlorinated biphenyls, including 2,4,5-Trichlorobiphenyl. [] These electrodes leverage the synergistic effects of palladium's catalytic activity and the unique properties of TiO2 nanotubes, resulting in enhanced dechlorination efficiency and stability. []

Q20: Can potassium persulfate, in the presence of perfluorinated radicals, be used to oxidize highly chlorinated benzenes and biphenyls like 2,4,5-Trichlorobiphenyl?

A: Research suggests that potassium persulfate, combined with perfluorinated radicals, can effectively oxidize highly chlorinated compounds like 2,4,5-Trichlorobiphenyl. [] This oxidative approach utilizes the strong oxidizing power of the generated radicals to degrade persistent organic pollutants. [] Investigating the efficiency and selectivity of this method for different PCBs can contribute to developing new remediation strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)

![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)

![[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate](/img/structure/B97280.png)